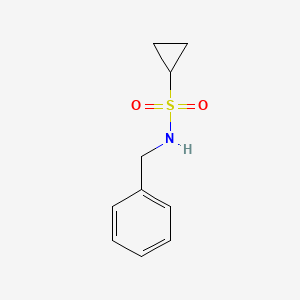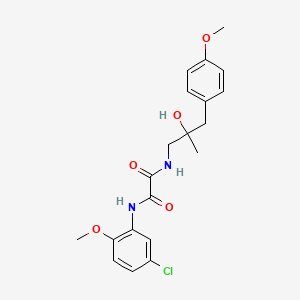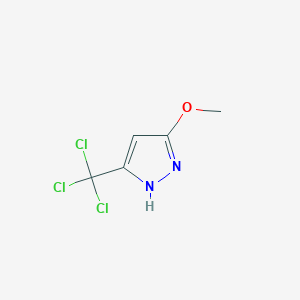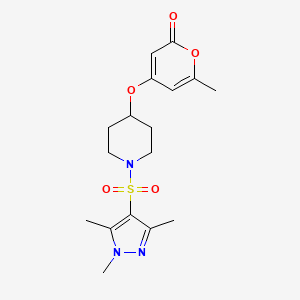![molecular formula C9H18ClNO2 B2960639 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride CAS No. 2490432-61-4](/img/structure/B2960639.png)
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride is a chemical compound with the molecular formula C9H18CLNO . It is also known as 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride . The compound has a molecular weight of 191.7 .
Molecular Structure Analysis
The molecular structure of this compound involves a bicyclic structure with a methoxymethyl group attached . The InChI code for this compound is 1S/C9H17NO.ClH/c1-11-9-5-2-8(10,3-6-9)4-7-9;/h2-7,10H2,1H3;1H . This code provides a standardized way to represent the compound’s structure.Scientific Research Applications
Substance P (NK1) Receptor Antagonists Research has identified potent nonpeptide antagonists of the substance P (NK1) receptor, such as CP-96,345, which is a tricyclic compound. These antagonists have been shown to selectively inhibit substance P-induced physiological responses without affecting other receptors. Such compounds are valuable for investigating the physiological properties of substance P and its role in various diseases (Snider et al., 1991).
Anti-Influenza Virus Activity Tricyclic compounds with unique amine moieties have been designed and synthesized for the development of anti-influenza virus agents. These compounds have demonstrated potent anti-influenza A virus activity in vitro, making them promising candidates for further development as anti-influenza agents (Oka et al., 2001).
Mechanism of Action
properties
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-11-7-9-4-2-8(10,3-5-9)6-12-9;/h2-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCLZYSIJYDGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCC(CC1)(CO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2960559.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2960560.png)
![2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2960561.png)



![3-BRomo-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B2960571.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2960572.png)


![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2960578.png)
